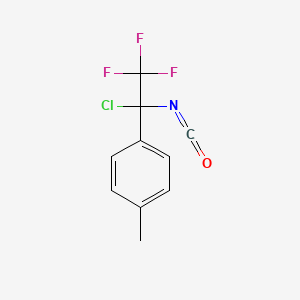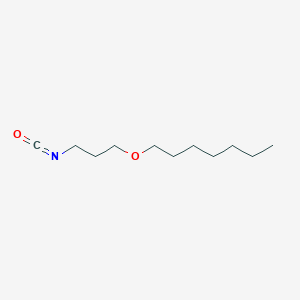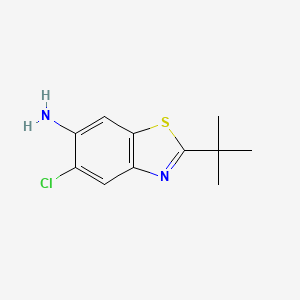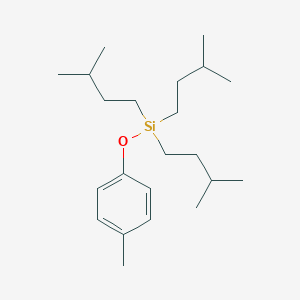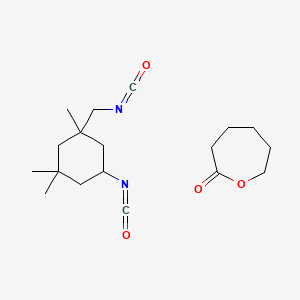
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one is a compound known for its significant role in the production of polyurethane products. It is also referred to as isophorone diisocyanate, a cycloaliphatic diisocyanate with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . This compound is primarily used as a curing agent in the preparation of high-performance coatings, adhesives, sealants, and elastomers .
準備方法
The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the phosgenation of isophorone diamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired diisocyanate. Industrial production methods often involve the use of phosgene gas in a solvent medium, followed by purification steps to obtain the final product .
化学反応の分析
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Polymerization: It is used in the production of polyurethane resins and elastomers.
Substitution Reactions: It can react with water to form polyureas.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are polyurethanes, polyureas, and other polymeric materials .
科学的研究の応用
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polyurethane resins and elastomers.
Biology: It is utilized in the preparation of medical devices and sports equipment.
Medicine: It is involved in the development of drug delivery systems and biocompatible materials.
作用機序
The mechanism of action of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the formation of -NCO linkages with hydroxyl or amine groups. This reaction leads to the formation of urethane or urea linkages, respectively. The molecular targets include hydroxyl-bearing compounds, and the pathways involved are primarily addition and polymerization reactions .
類似化合物との比較
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is unique due to its cycloaliphatic structure, which provides enhanced UV resistance and mechanical properties. Similar compounds include:
Hexamethylene diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Toluene diisocyanate: An aromatic diisocyanate used in flexible foam production.
Methylenediphenyl diisocyanate: Used in the production of rigid foams and elastomers.
These compounds differ in their chemical structure and specific applications, with 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane being particularly valued for its UV resistance and mechanical strength .
特性
CAS番号 |
58675-12-0 |
|---|---|
分子式 |
C18H28N2O4 |
分子量 |
336.4 g/mol |
IUPAC名 |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2 |
InChIキー |
ZYXKGBNFYKDXJQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
関連するCAS |
58675-12-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
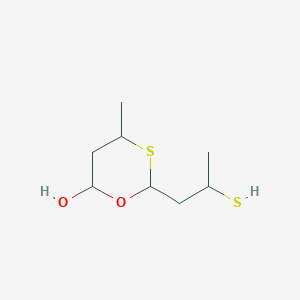
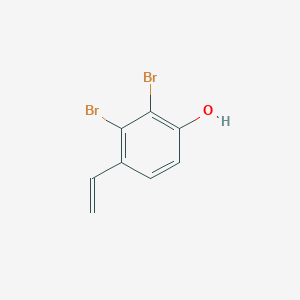
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
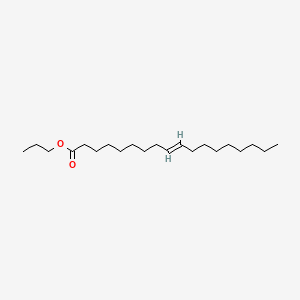
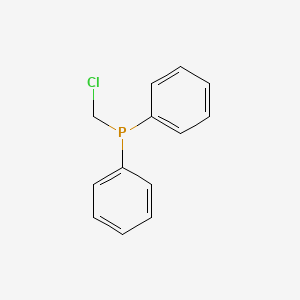
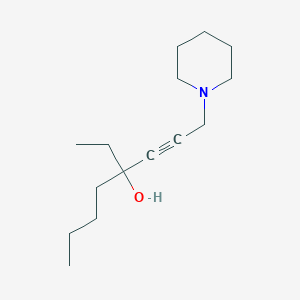
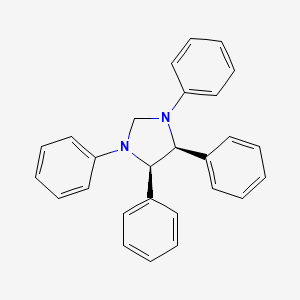
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
